Copper indium selenide

Tandem photovoltaics Near-IR optoelectronics Band gap engineering

Copper indium selenide (CuInSe₂, CIS) is a ternary I-III-VI₂ chalcopyrite semiconductor characterized by a direct band gap of approximately 1.04 eV at room temperature , a tetragonal crystal structure with lattice parameters a = 5.77–5.81 Å and c = 11.56–11.63 Å , and an optical absorption coefficient exceeding 10⁵ cm⁻¹ in the visible-to-near-infrared range. It serves as the foundational narrow-bandgap endpoint of the commercially critical Cu(In,Ga)Se₂ (CIGS) solid solution series and is the prototype material for understanding defect physics in chalcopyrite photovoltaics.

Molecular Formula CuInSe2
Molecular Weight 336.3 g/mol
CAS No. 12018-95-0
Cat. No. B076934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper indium selenide
CAS12018-95-0
SynonymsCOPPER INDIUM SELENIDE
Molecular FormulaCuInSe2
Molecular Weight336.3 g/mol
Structural Identifiers
SMILES[Cu].[Se].[Se]=[In]
InChIInChI=1S/Cu.In.2Se
InChIKeyKTSFMFGEAAANTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Indium Selenide (CuInSe₂, CAS 12018-95-0): Chalcopyrite Semiconductor Procurement Guide for Photovoltaic and Optoelectronic R&D


Copper indium selenide (CuInSe₂, CIS) is a ternary I-III-VI₂ chalcopyrite semiconductor characterized by a direct band gap of approximately 1.04 eV at room temperature , a tetragonal crystal structure with lattice parameters a = 5.77–5.81 Å and c = 11.56–11.63 Å , and an optical absorption coefficient exceeding 10⁵ cm⁻¹ in the visible-to-near-infrared range . It serves as the foundational narrow-bandgap endpoint of the commercially critical Cu(In,Ga)Se₂ (CIGS) solid solution series and is the prototype material for understanding defect physics in chalcopyrite photovoltaics. Its unique combination of ambipolar dopability, extreme off-stoichiometry tolerance, and the ability to form ordered vacancy compounds distinguishes it from all other I-III-VI₂ family members .

Why CuInSe₂ Cannot Be Replaced by Generic Chalcopyrite Analogs: Structural and Electronic Differentiation Evidence


Within the CuXY₂ (X=In,Ga; Y=S,Se) chalcopyrite family, band gap varies by a factor of ~2.3 from 1.04 eV (CuInSe₂) to 2.43 eV (CuGaS₂), and carrier type control differs fundamentally between compounds . CuInSe₂ is the only member of the series that can be reversibly switched between p-type and n-type conduction by simple stoichiometric adjustment or post-growth annealing, whereas CuGaSe₂ resists n-type doping without elaborate co-doping strategies . Furthermore, CuInSe₂ uniquely tolerates massive off-stoichiometry—manifested as a series of ordered vacancy compounds (CuIn₃Se₅, CuIn₅Se₈, Cu₂In₄Se₇, Cu₃In₅Se₉)—without catastrophic degradation of electronic properties, a feature absent in the sulfide analogs and in competing thin-film absorbers such as CdTe . Substituting CuInSe₂ with a wider-bandgap analog or a different thin-film absorber therefore alters not merely the absorption onset but the entire defect-chemical landscape, doping strategy, and device architecture.

CuInSe₂ Quantitative Differentiation Evidence: Head-to-Head Data vs. CuGaSe₂, CuInS₂, CdTe, and c-Si


Narrowest Direct Band Gap Among Chalcopyrites Enables Tandem Bottom-Cell and Near-IR Photodetector Applications

CuInSe₂ exhibits the narrowest experimental direct band gap (1.04 eV) among the four endpoint CuXY₂ chalcopyrite compounds, compared to CuGaSe₂ (1.67 eV), CuInS₂ (1.55 eV), and CuGaS₂ (2.43 eV) . This 0.63 eV reduction relative to CuGaSe₂ places CuInSe₂ near the optimal bottom-cell absorption threshold for mechanically stacked and monolithic tandem photovoltaic architectures, while its direct-gap character ensures high oscillator strength for absorption at the band edge, unlike the indirect-gap c-Si .

Tandem photovoltaics Near-IR optoelectronics Band gap engineering

Reversible Ambipolar Doping by Stoichiometry Control: CuInSe₂ vs. CuGaSe₂

CuInSe₂ can be converted from p-type to n-type and back by annealing in vacuum or under maximum Se pressure, or by controlling the Cu/In ratio during growth . In stark contrast, CuGaSe₂ has resisted n-type doping through native defect control alone; n-type CuGaSe₂ was achieved only through co-doping with Ge and Zn via ion implantation and subsequent Zn-atmosphere annealing, yielding a maximum electron concentration of ~10¹⁶ cm⁻³ at room temperature . The fundamental origin is the higher formation energy of the Ga_Cu antisite donor in CuGaSe₂ compared to In_Cu in CuInSe₂, and the much deeper donor level of Ga_Cu, which acts as an electron trap .

Ambipolar doping Homojunction devices Defect engineering

Unmatched Off-Stoichiometry Tolerance: Ordered Vacancy Compound Formation Unique to CuInSe₂

CuInSe₂ tolerates extreme Cu-poor off-stoichiometry by spontaneously forming a homologous series of ordered vacancy compounds (OVCs): CuIn₃Se₅, CuIn₅Se₈, Cu₂In₄Se₇, and Cu₃In₅Se₉. These arise from the periodic insertion of the exceptionally low-energy neutral defect pair (2V_Cu⁻ + In_Cu²⁺) into the CuInSe₂ lattice . First-principles calculations show that under Cu-poor conditions, the formation enthalpy of this pair can be near-zero or even exothermic . In contrast, CuGaSe₂ does not support an analogous homologous OVC series, and II-VI or III-V semiconductors (e.g., GaAs, CdTe) require near-perfect stoichiometry to maintain electronic quality .

Defect tolerance Ordered vacancy compounds Off-stoichiometry

Absorption Coefficient and Material Utilization: CuInSe₂ Requires ~2000× Thinner Absorber than c-Si for Equivalent Photon Capture

CuInSe₂ achieves near-total absorption of AM1.5 solar photons at a film thickness of only 3–4 µm, compared to 7–8 mm for crystalline silicon (c-Si) and 20–30 µm for CdTe . For 90% photon absorption, CuInSe₂ requires less than 1 µm of material, while c-Si requires approximately 100–200 µm in commercial cells . This difference—a factor of ~2000× in required thickness—stems from CuInSe₂'s direct band gap and absorption coefficient exceeding 10⁵ cm⁻¹ across the visible spectrum .

Absorption coefficient Thin-film photovoltaics Material utilization efficiency

Carrier Mobility Asymmetry: n-Type CuInSe₂ Electron Mobility Exceeds p-Type by >20× and Outperforms CuInS₂

Single-crystal CuInSe₂ exhibits a pronounced mobility asymmetry: n-type electron mobility reaches 660 cm²/V·s, while p-type hole mobility is limited to ~30 cm²/V·s—a factor of 22× difference . This n-type mobility substantially exceeds that of CuInS₂ (~10 cm²/V·s from thin-film Hall measurements ). In p-type Bridgman-grown CuInSe₂ with low Na addition (0–0.2 at.%), the average hole mobility is 17 cm²/V·s, increasing for Se-rich compositions (CuInSe₂.₂) . The high n-type mobility is attributed to the shallowness of the In_Cu donor level and low compensation ratios achievable through stoichiometry control.

Carrier mobility n-type transport High-speed optoelectronics

Near-Zero Valence Band Offset with CuGaSe₂ Enables Lossless Tandem Heterojunction Integration

The valence band offset between CuInSe₂ and CuGaSe₂ is extrapolated to be only ΔE_V = +0.036 eV, which is effectively flat-band alignment . In contrast, the CuInSe₂/CuInS₂ interface exhibits a substantial valence band offset of ΔE_V = −0.23 eV (with CuInS₂ valence band lying 0.23 eV below that of CuInSe₂) and a conduction band offset of ΔE_C = +0.21 eV . The near-zero ΔE_V between CuInSe₂ and CuGaSe₂ means that hole transport across a CIS/CGS heterojunction encounters negligible energy barrier, enabling efficient tandem and graded-bandgap device architectures without band-offset-induced recombination losses.

Band alignment Tandem photovoltaics Heterojunction engineering

CuInSe₂ Procurement-Linked Application Scenarios Derived from Quantitative Differentiation Evidence


Mechanically Stacked and Monolithic Tandem Photovoltaic Bottom Cells

CuInSe₂'s 1.04 eV direct band gap , combined with its near-zero valence band offset of only 0.036 eV relative to CuGaSe₂ , makes it the optimal narrow-gap absorber for tandem solar cells paired with wider-gap chalcopyrite or perovskite top cells. The NREL-demonstrated 15.0% world-record CIS cell served as the bottom component in a mechanical-stacked tandem achieving 15.31% total-area efficiency . The 3–4 µm absorber thickness requirement enables lightweight, flexible tandem modules where c-Si bottom cells (>100 µm) would be impractically thick and rigid.

Near-Infrared Photodetectors and Spectrally Selective Sensors (1.0–1.2 eV Range)

With the narrowest band gap among all Cu-based chalcopyrites (1.04 eV vs. 1.55–2.43 eV for sulfide and Ga-containing analogs) , CuInSe₂ is the only I-III-VI₂ endpoint suitable for photodetectors operating in the 1000–1200 nm near-infrared window without requiring compositional grading. The material's high absorption coefficient (>10⁵ cm⁻¹) ensures efficient photon capture in sub-micron films , enabling fast-response thin-film photodetector architectures.

Homojunction and Bipolar Electronic Devices Requiring Ambipolar Doping

CuInSe₂ is unique among the four CuXY₂ endpoint compounds in its ability to support both p-type and n-type conduction through simple stoichiometric adjustment or post-growth annealing, without extrinsic dopants . This enables fabrication of homojunction p-n diodes, bipolar junction transistors, and complementary logic elements from a single base material—a capability that CuGaSe₂ cannot match without elaborate Ge+Zn co-doping procedures . The n-type electron mobility of 660 cm²/V·s further supports high-frequency device operation.

Defect-Tolerant Large-Area Thin-Film Manufacturing with Wide Process Windows

CuInSe₂'s ability to form electrically benign ordered vacancy compounds (CuIn₃Se₅, CuIn₅Se₈) under Cu-poor growth conditions provides an intrinsic process tolerance that is absent in CdTe, c-Si, and III-V thin-film technologies. Manufacturing lines can operate with wider composition control windows—Cu/In ratios deviating by >20% from unity still yield functional photovoltaic devices —reducing yield loss, metrology burden, and overall production cost per watt relative to stoichiometry-sensitive alternatives.

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